molecular formula C9H10N4O B6256031 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 39247-61-5

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Cat. No.: B6256031
CAS No.: 39247-61-5
M. Wt: 190.2
InChI Key:
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Description

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound known for its unique structural framework, which combines a triazole ring with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-hydrazinobenzonitrile. This intermediate then undergoes cyclization with formic acid or formamide under reflux conditions to yield the desired triazoloquinazolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also integral to industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkylated triazoloquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been studied for their ability to inhibit certain enzymes and receptors, which could lead to new treatments for diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may inhibit the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-7-one

Uniqueness

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is unique due to its specific position of the triazole ring fusion, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

39247-61-5

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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